

# Eopfolate Clinical Trials: A Technical Support Guide to Interpreting Negative Results

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## Compound of Interest

Compound Name:	Eopfolate
Cat. No.:	B1684094

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This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding the negative clinical trial results for **Eopfolate** (BMS-753493), a folate receptor-targeted epothilone analog. The information presented here is intended to aid in the interpretation of the trial data and inform future research in targeted cancer therapies.

## Frequently Asked Questions (FAQs)

**Q1:** What was the primary reason for the discontinuation of **Eopfolate** clinical development?

**A1:** The development of **Eopfolate** was halted due to a lack of demonstrated anti-tumor activity in two Phase I/IIa clinical trials (CA190-001 and CA190-002). Despite a manageable toxicity profile, no objective tumor responses (complete or partial responses) were observed in patients with advanced solid tumors.[\[1\]](#)

**Q2:** Were there any signs of biological activity for **Eopfolate** in the clinical trials?

**A2:** While there were no objective responses, minor tumor shrinkage was observed in some patients. In the CA190-001 study, target lesion shrinkage of up to 18% was noted. The CA190-002 study reported target lesion shrinkage of up to 23% from baseline. However, this level of activity was not sufficient to meet the criteria for a partial response.

Q3: What were the key safety and tolerability findings for **Epofolate**?

A3: **Epofolate** was found to be generally tolerable, with toxicities consistent with the epothilone class of anti-cancer agents. The most common adverse events included fatigue, diarrhea, nausea, vomiting, anorexia, and elevations in liver enzymes (ALT/AST). Dose-limiting toxicities included fatigue, transaminitis, gastrointestinal toxicity, and mucositis.<sup>[1]</sup> Notably, peripheral neuropathy and neutropenia appeared to be less frequent and severe compared to other epothilones.<sup>[1]</sup>

Q4: How was the patient population selected for these trials?

A4: The Phase I portions of the studies enrolled patients with advanced solid cancers. The Phase II portions were intended to enroll patients with advanced ovarian, renal, or breast cancer, which are tumor types known to frequently overexpress the folate receptor alpha.<sup>[2]</sup> Inclusion criteria included the availability of tumor tissue slides, likely for folate receptor expression analysis.<sup>[2]</sup>

Q5: What are some potential reasons for the lack of efficacy despite targeting the folate receptor?

A5: Several factors could have contributed to the negative results:

- **Insufficient Drug Delivery:** The concentration of the cytotoxic payload delivered to the tumor cells may not have reached the therapeutic threshold.
- **Heterogeneity of Folate Receptor Expression:** The level of folate receptor expression can vary significantly between patients and even within the same tumor. Patients in the trials may not have had sufficient or uniform receptor expression.
- **Drug Resistance:** Tumor cells may have intrinsic or acquired resistance to the epothilone payload, for example, through mutations in tubulin or expression of drug efflux pumps.
- **Linker Instability or Inefficient Cleavage:** The linker connecting the folate to the epothilone may not have been efficiently cleaved within the tumor cell, preventing the release of the active drug.

# Troubleshooting Guide for Interpreting Negative Epofolate Trial Data

This guide addresses specific issues researchers might encounter when analyzing the negative results of the **Epofolate** clinical trials.

Issue/Observation	Potential Explanations	Recommendations for Future Research
Lack of Objective Responses Despite Preclinical Promise	<ul style="list-style-type: none"><li>- Mismatch between preclinical models and human tumor biology.</li><li>- Suboptimal patient selection criteria in early trials.</li><li>- Pharmacokinetic/pharmacodynamic (PK/PD) properties in humans differed from animal models.</li></ul>	<ul style="list-style-type: none"><li>- Develop more predictive preclinical models that better recapitulate the human tumor microenvironment and heterogeneity.</li><li>- Implement robust biomarker strategies for patient selection, including standardized assays for folate receptor expression.</li><li>- Conduct thorough PK/PD modeling to optimize dosing and schedule in early clinical development.</li></ul>
Minor Tumor Shrinkage Observed but No Partial Responses	<ul style="list-style-type: none"><li>- The cytotoxic payload (epothilone analog) may have had a cytostatic rather than a cytotoxic effect at the delivered concentration.</li><li>- The dosing schedule may not have been optimal to induce sustained tumor regression.</li></ul>	<ul style="list-style-type: none"><li>- Investigate alternative cytotoxic payloads with different mechanisms of action or increased potency.</li><li>- Explore different dosing schedules and combinations with other agents that could potentiate the anti-tumor effect.</li></ul>
Manageable but On-Target Toxicities Observed	<ul style="list-style-type: none"><li>- Even with targeted delivery, some level of off-target effects or on-target toxicity in normal tissues expressing low levels of the folate receptor is possible.</li></ul>	<ul style="list-style-type: none"><li>- Refine the linker technology to ensure payload release is highly specific to the tumor microenvironment.</li><li>- Consider strategies to mitigate on-target, off-tumor toxicities.</li></ul>

## Quantitative Data Summary

The following tables summarize the key quantitative data from the two Phase I/IIa clinical trials of **Epofolate**.

Table 1: Dose Escalation and Maximum Tolerated Dose (MTD)

Study ID	Dosing Schedule	Starting Dose	Maximum Tolerated Dose (MTD)
CA190-001 (NCT00546247)	Days 1, 4, 8, and 11 of a 21-day cycle	5 mg	26 mg
CA190-002 (NCT00550017)	Days 1-4 of a 21-day cycle	2.5 mg	15 mg

Table 2: Dose-Limiting Toxicities (DLTs)

Study ID	Dose Level with DLTs	Observed Dose-Limiting Toxicities
CA190-001	33 mg	Grade 2 ALT elevation, Grade 3 diarrhea, Grade 3 esophagitis
CA190-002	17 mg	Grade 3 ALT and Grade 2 AST elevation, Grade 3 nausea, Grade 3 fatigue
15 mg		Grade 3 mucositis, Grade 3 AST elevation

Table 3: Efficacy Results

Study ID	Objective Response Rate (CR + PR)	Maximum Target Lesion Shrinkage
CA190-001	0%	Up to 18%
CA190-002	0%	Up to 23%

## Experimental Protocols

A summary of the key methodologies employed in the **Epofolate** Phase I/IIa clinical trials is provided below.

**Study Design:** Two parallel, open-label, multi-center Phase I/IIa studies were conducted. The Phase I portion utilized a 3+3 dose-escalation design to determine the MTD.

**Patient Population:** Patients with advanced, metastatic solid tumors for whom standard therapy was not available or was no longer effective. Phase II was planned for patients with ovarian, renal, or breast cancer.

**Inclusion Criteria (General):**

- Histologically confirmed advanced cancer
- Availability of 10 tumor tissue slides[2]
- Adequate organ function (hematologic, renal, and hepatic)

**Exclusion Criteria (General):**

- Known brain metastases[2][3]
- Significant cardiovascular disease[2][3]
- Severe nerve damage[2][3]

**Drug Administration:** **Epofolate** was administered as an intravenous (IV) bolus over 3-5 minutes.[2]

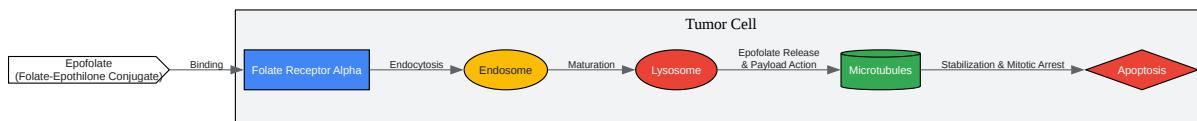
- Study CA190-001 (NCT00546247): Dosing on Days 1, 4, 8, and 11 of a 21-day cycle.[2]
- Study CA190-002 (NCT00550017): Dosing on Days 1, 2, 3, and 4 of a 21-day cycle.[3]

Outcome Measures:

- Primary Outcome (Phase I): Determine the MTD and DLTs of **Epofolate**.
- Secondary Outcomes (Phase I/II): Characterize the safety and tolerability profile, evaluate the pharmacokinetic profile, and assess preliminary anti-tumor activity.

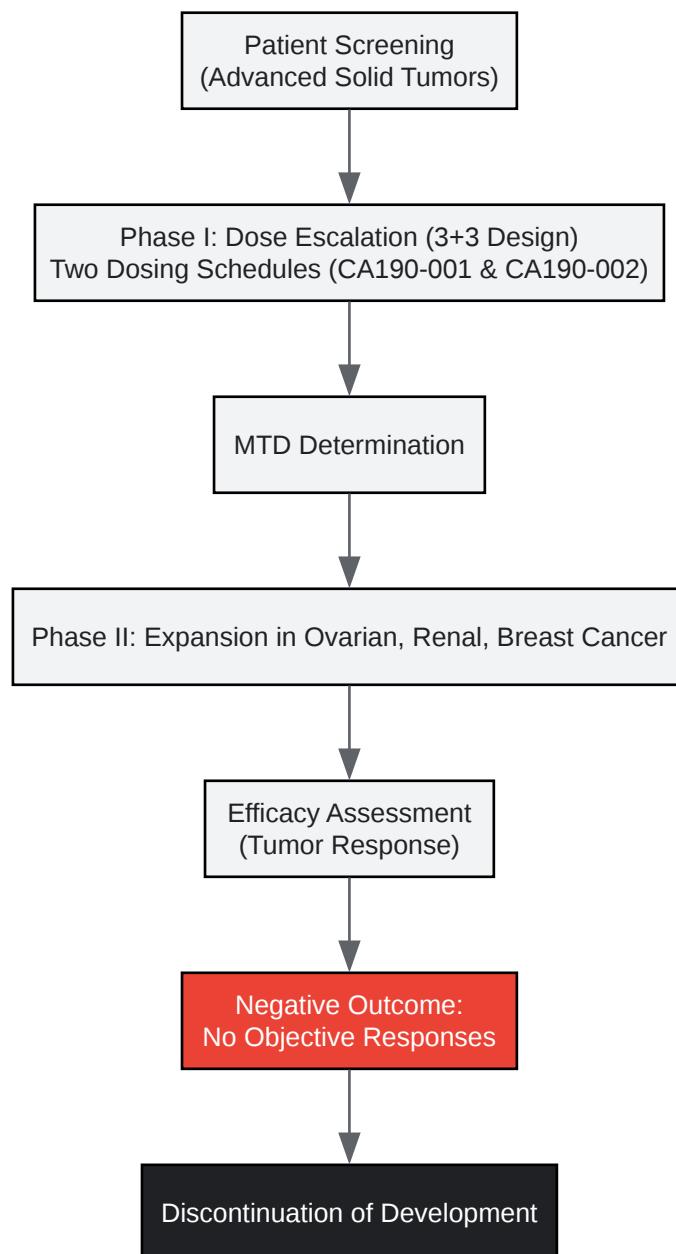
## Visualizations

The following diagrams illustrate key concepts related to the **Epofolate** clinical trials.



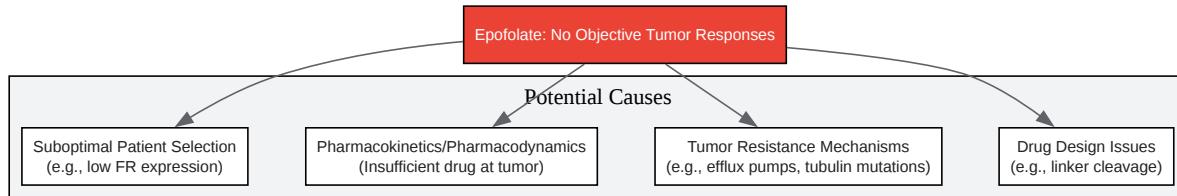
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Caption: Mechanism of Action of **Epofolate**.



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Caption: **Epofolate** Clinical Trial Workflow.



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## References

- 1. A phase I pharmacokinetic and safety analysis of epothilone folate (BMS-753493), a folate receptor targeted chemotherapeutic agent in humans with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
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